molecular formula C19H23NO2S B2988029 (E)-N-[(4-methylphenyl)methyl]-2-(4-propan-2-ylphenyl)ethenesulfonamide CAS No. 478032-19-8

(E)-N-[(4-methylphenyl)methyl]-2-(4-propan-2-ylphenyl)ethenesulfonamide

Cat. No. B2988029
CAS RN: 478032-19-8
M. Wt: 329.46
InChI Key: YYZCWFORUDAGRE-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-[(4-methylphenyl)methyl]-2-(4-propan-2-ylphenyl)ethenesulfonamide, hereafter referred to as Compound X, is a synthetic organic compound belonging to the class of sulfonamides. Compound X has been extensively studied due to its potential as an active pharmaceutical ingredient (API) in various therapeutic applications.

Scientific Research Applications

Synthesis and Characterization for Therapeutic Applications

  • A study focused on synthesizing derivatives of Celecoxib, demonstrating that these compounds, including (E)-N-[(4-methylphenyl)methyl]-2-(4-propan-2-ylphenyl)ethenesulfonamide derivatives, exhibit anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. One derivative was identified with significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, indicating potential therapeutic benefits (Ş. Küçükgüzel et al., 2013).

Enzyme Inhibition for Drug Discovery

  • Research on endothelin receptor antagonists uncovered that 2-phenylethenesulfonamide derivatives, closely related to the compound , serve as ETA-selective endothelin (ET) receptor antagonists. These findings help in the development of new treatments for conditions mediated by endothelin receptors (H. Harada et al., 2001).

Anticancer Potentials

  • A series of novel (E)-N-aryl-2-arylethenesulfonamides were synthesized and evaluated for their anticancer activity. Certain compounds in this series exhibited potent cytotoxicity against various cancer cell lines, including drug-resistant cell lines, indicating their potential as anticancer agents. Preliminary studies suggest these compounds disrupt microtubule formation and cell cycle progression, highlighting a novel mechanism for cancer therapy (M. Reddy et al., 2013).

properties

IUPAC Name

(E)-N-[(4-methylphenyl)methyl]-2-(4-propan-2-ylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c1-15(2)19-10-8-17(9-11-19)12-13-23(21,22)20-14-18-6-4-16(3)5-7-18/h4-13,15,20H,14H2,1-3H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZCWFORUDAGRE-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C=CC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)/C=C/C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[(4-methylphenyl)methyl]-2-(4-propan-2-ylphenyl)ethenesulfonamide

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